叔丁基(3-羟丙基)(异丙基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

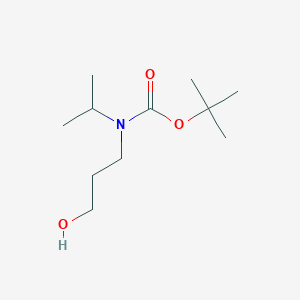

Tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate is a protected amine . It contains a total of 37 bonds, including 14 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 primary alcohol .

Synthesis Analysis

The synthesis of this compound involves several steps. It has been used in the preparation of isobaric mix solutions for use in post-column infusion experiments during single-stage orbitrap mass spectrometric analysis . More detailed synthesis procedures can be found in various scientific papers .Molecular Structure Analysis

The molecular structure of tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate consists of 38 atoms, including 23 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .Chemical Reactions Analysis

The chemical reactions involving tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate are complex and can be found in various scientific papers . It’s worth noting that it is a protected amine, which means it can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

Tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate is a colorless liquid . It has a molecular weight of 217.31 .科学研究应用

合成及药用

- 合成及抗心律失常活性:叔丁基(3-羟丙基)(异丙基)氨基甲酸酯类化合物已被合成并评价了其抗心律失常和降压特性。化合物1-叔丁基-1-(3-环戊氧基-2-羟丙基)-3-甲基脲表现出显着的降压作用,而其他衍生物表现出的抗心律失常活性与普萘洛尔相当 (Chalina 等,1998)。

材料科学及高分子应用

聚合物降解中的抗氧化剂:已合成了含有受阻酚基的新型抗氧化剂,包括叔丁基氨基甲酸酯的衍生物。这些化合物已显示出保护聚丙烯免受热氧化的有效性,表明它们在材料科学应用中的潜力 (Pan 等,1998)。

聚合后改性:用一系列官能异氰酸酯衍生物(包括叔丁基氨基甲酸酯)对羟基封端的聚合物进行功能化的研究表明,端基转化率很高。这表明在聚合物化学领域具有显着的潜力 (Biedermann 等,2011)。

有机化学及合成

- 在有机合成中的作用:叔丁基氨基甲酸酯衍生物已被用作有机合成中的构件。例如,叔丁基(苯磺酰基)烷基-N-羟基氨基甲酸酯是由醛制备的,并表现出作为 N-(Boc)-保护的亚硝酮的效用 (Guinchard 等,2005)。

作用机制

Target of Action

Tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate, also known as tert-butyl N-(3-hydroxypropyl)-N-(propan-2-yl)carbamate, is a biochemical reagent . It is primarily used as an amine-protecting agent in the synthesis of bioactive compounds . The primary targets of this compound are the amine groups in biomolecules, which it protects during chemical reactions .

Mode of Action

The compound acts by forming a carbamate linkage with the amine group in biomolecules, thereby protecting it from unwanted reactions during synthesis . This protection is crucial in multi-step synthesis processes, where selective reactions are required .

Biochemical Pathways

The compound is involved in the synthesis of phosphatidyl ethanolamines and ornithine . These are important components of cell membranes and are involved in various biochemical pathways, including lipid metabolism and the urea cycle .

Pharmacokinetics

Like other similar compounds, its bioavailability, absorption, distribution, metabolism, and excretion (adme) would be influenced by factors such as its physicochemical properties, the route of administration, and the individual’s physiological condition .

Result of Action

The primary result of the action of tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate is the successful synthesis of bioactive compounds with protected amine groups . This allows for selective reactions to occur in subsequent steps of the synthesis process .

Action Environment

The action of tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate is influenced by various environmental factors. For instance, the efficiency of the carbamate formation reaction can be affected by factors such as temperature, pH, and the presence of other reactive species . Furthermore, the stability of the compound and its efficacy as a protecting agent can be influenced by storage conditions .

属性

IUPAC Name |

tert-butyl N-(3-hydroxypropyl)-N-propan-2-ylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3/c1-9(2)12(7-6-8-13)10(14)15-11(3,4)5/h9,13H,6-8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCYWHXMBXMVAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCO)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3s,7Ar)-3-phenyl-1,7a-dihydro-pyrrolo[1,2-c]oxazol-5-one](/img/structure/B2944664.png)

![9-(2,4-dimethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2944665.png)

![Methyl 2-[4-(prop-2-enoylamino)oxan-2-yl]acetate](/img/structure/B2944670.png)

![2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol](/img/structure/B2944674.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2944675.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2944677.png)

![2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid](/img/structure/B2944681.png)

![2-[(4-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2944683.png)

![3-benzyl-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2944686.png)